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Compound of Interest

Compound Name:
N-(3-bromobenzyl)-N-(tert-

butyl)amine

Cat. No.: B159411 Get Quote

An In-depth Technical Guide to the Chemical Properties of N-(3-bromobenzyl)-N-(tert-
butyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(3-bromobenzyl)-N-(tert-butyl)amine is a tertiary amine with potential applications in

organic synthesis and pharmaceutical research. This document provides a comprehensive

overview of its chemical properties, plausible synthetic routes, and expected spectroscopic

characteristics. Due to the limited availability of experimental data for this specific isomer,

information from the closely related N-(4-bromobenzyl)-N-(tert-butyl)amine and general

chemical principles are utilized to provide a thorough technical guide.

Chemical Properties
While specific experimental data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not readily

available in public databases, its fundamental properties can be established. The properties of

the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine are included for comparison and

estimation.[1]

Table 1: Chemical and Physical Properties
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Property
Value (for N-(3-
bromobenzyl)-N-(tert-
butyl)amine)

Value (for N-(4-
bromobenzyl)-N-(tert-
butyl)amine)

CAS Number 133042-85-0[2] 87384-76-7[1]

Molecular Formula C₁₁H₁₆BrN C₁₁H₁₆BrN[1]

Molecular Weight 242.16 g/mol 242.16 g/mol [1]

Boiling Point Not available 277.2 °C at 760 mmHg[1]

Melting Point Not available Not available[1]

Density Not available 1.23 g/cm³[1]

Solubility Not available Not available[1]

Flash Point Not available 121.4 °C[1]

Refractive Index Not available 1.531[1]

Synthesis Methodologies
The synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine can be approached through several

standard organic chemistry transformations. The two most common and practical methods are

detailed below as hypothetical experimental protocols.

Reductive Amination of 3-Bromobenzaldehyde
Reductive amination is a widely used method for the formation of amines from carbonyl

compounds.[3] This process involves the initial formation of an imine or enamine from the

reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the

corresponding amine.

Experimental Protocol:

Imine Formation: To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent

such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction

mixture is stirred at room temperature. The progress of the imine formation can be monitored

by techniques like TLC or GC-MS.
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Reduction: Once the imine formation is complete or has reached equilibrium, a reducing

agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium

borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium

triacetoxyborohydride (NaBH(OAc)₃).

Work-up: After the reduction is complete, the reaction is quenched by the slow addition of

water. The organic solvent is removed under reduced pressure, and the aqueous layer is

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Purification: The crude product can be purified by column chromatography on silica gel to

yield pure N-(3-bromobenzyl)-N-(tert-butyl)amine.

Reductive Amination Workflow
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Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via reductive

amination.

Nucleophilic Substitution of 3-Bromobenzyl Bromide
This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As

tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a

potential side reaction, which can be minimized by using an excess of the amine.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a

polar aprotic solvent such as acetonitrile or DMF.

Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use

of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be

employed to scavenge the HBr formed during the reaction.

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to

facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an

organic solvent. The organic layer is washed with water and brine to remove any remaining

salts and amine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The resulting crude product is then purified by column

chromatography.

Nucleophilic Substitution Workflow
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Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via

nucleophilic substitution.

Spectroscopic Characterization (Predicted)
Specific spectroscopic data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not currently

available. The following are predicted spectral characteristics based on the structure of the
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molecule and data from analogous compounds.

¹H NMR Spectroscopy
Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are

expected in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a

complex splitting pattern.

Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected

around δ 3.6-3.8 ppm.

tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is

anticipated around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy
Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of

δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.

Benzyl Carbon: The benzylic carbon (-CH₂-) signal is expected around δ 50-55 ppm.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around δ 50-

55 ppm, and the three methyl carbons will give a signal around δ 28-30 ppm.

IR Spectroscopy
C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be

observed around 2850-3000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.

C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary

amine is expected in the region of 1250–1020 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the

benzene ring.

C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹, can be

attributed to the C-Br bond.
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Mass Spectrometry
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 241

and an (M+2)⁺ peak of similar intensity at m/z 243, which is characteristic of a compound

containing one bromine atom.

Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl

moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would

be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl

cation.

Biological Activity
Currently, there is no publicly available information on the biological activity or potential

applications in drug development for N-(3-bromobenzyl)-N-(tert-butyl)amine. However, the

presence of the benzylamine scaffold, a common motif in many biologically active compounds,

suggests that this molecule could be a valuable building block in medicinal chemistry for the

synthesis of novel therapeutic agents.[1] Further research is required to explore its

pharmacological profile.

Conclusion
N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound for which detailed experimental data is

scarce. This guide provides a foundational understanding of its chemical properties, plausible

and detailed synthetic routes, and expected spectroscopic features based on established

chemical principles and data from closely related structures. This information serves as a

valuable resource for researchers interested in the synthesis and potential applications of this

and similar molecules in organic and medicinal chemistry. Further experimental investigation is

necessary to fully characterize this compound and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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